molecular formula C22H16ClN3O4 B10900199 (2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B10900199
M. Wt: 421.8 g/mol
InChI Key: KEIGCYGMZRGZGC-RVDMUPIBSA-N
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Description

(E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes chlorinated, methylated, and nitro-substituted aromatic rings, as well as cyano and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylphenylamine, 2-methyl-4-nitrobenzaldehyde, and 2-furylacetonitrile.

    Formation of Intermediate: The initial step involves the condensation of 2-chloro-6-methylphenylamine with 2-methyl-4-nitrobenzaldehyde to form an imine intermediate.

    Cyclization and Functionalization: The imine intermediate undergoes cyclization with 2-furylacetonitrile under basic conditions to form the desired propenamide structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing robust purification processes to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and furan groups, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or sulfuric acid (H~2~SO~4~) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction of the nitro group typically produces aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity against specific biological targets, its ability to modulate biochemical pathways, and its potential as a lead compound for drug development.

Industry

In industry, (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE: shares structural similarities with other propenamide derivatives, such as:

Uniqueness

The uniqueness of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical spaces and develop innovative solutions.

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

(E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C22H16ClN3O4/c1-13-4-3-5-19(23)21(13)25-22(27)15(12-24)11-17-7-9-20(30-17)18-8-6-16(26(28)29)10-14(18)2/h3-11H,1-2H3,(H,25,27)/b15-11+

InChI Key

KEIGCYGMZRGZGC-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)/C#N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)C#N

Origin of Product

United States

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